N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea
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Overview
Description
N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of dichlorophenyl and thienyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(2-thienyl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as crystallization or distillation can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea is unique due to its specific combination of dichlorophenyl and thienyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12Cl2N2OS |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-thiophen-2-ylethyl)urea |
InChI |
InChI=1S/C13H12Cl2N2OS/c14-11-4-3-9(8-12(11)15)17-13(18)16-6-5-10-2-1-7-19-10/h1-4,7-8H,5-6H2,(H2,16,17,18) |
InChI Key |
ORCWCALMBJTVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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